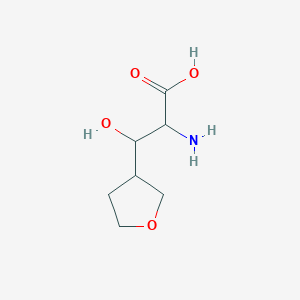
2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid is an organic compound with the molecular formula C7H13NO4 It is a derivative of propanoic acid, featuring an amino group, a hydroxy group, and a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and amino acids.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed to facilitate various reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
2-Amino-3-hydroxypropanoic acid:
2-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound features a hydroxyphenyl group instead of a tetrahydrofuran ring.
Uniqueness: The presence of the tetrahydrofuran ring in 2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid distinguishes it from other similar compounds. This unique structural feature imparts specific chemical and biological properties, making it valuable for various applications.
生物活性
Chemical Identity
2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid, also known by its CAS number 1344964-79-9, is a compound with the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol. It is characterized by the presence of a tetrahydrofuran moiety, which contributes to its unique biological properties.
IUPAC Name
The IUPAC name for this compound is (2S)-2-amino-3-(oxolan-3-yl)propanoic acid, indicating its stereochemistry and functional groups.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications and mechanisms of action.
- Neuroprotective Effects : Research suggests that this compound may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or antioxidant activity. Such effects are crucial in the context of neurodegenerative diseases.
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can mitigate oxidative stress in biological systems. This is particularly relevant in protecting cells from damage due to reactive oxygen species (ROS).
- Pharmacological Potential : As an intermediate in pharmaceutical synthesis, derivatives of this compound are being explored for their use in developing new drugs targeting various conditions, including pain management and immune modulation.
Case Studies
- Neuroprotection in Animal Models : A study conducted on rodent models demonstrated that administration of this compound led to significant improvements in cognitive function and reduced neuronal loss following induced oxidative stress. The results indicated a protective effect against neurotoxicity.
- Antioxidant Efficacy : In vitro assays showed that the compound effectively scavenged free radicals, with a notable IC50 value indicating its potency compared to standard antioxidants like ascorbic acid.
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| CAS Number | 1344964-79-9 |
| Purity | ≥ 95% |
| Topological Polar Surface Area | 72.6 Ų |
| XLogP3-AA | -2.8 |
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
2-amino-3-hydroxy-3-(oxolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO4/c8-5(7(10)11)6(9)4-1-2-12-3-4/h4-6,9H,1-3,8H2,(H,10,11) |
InChIキー |
JVYFOMKHIPRTBR-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C(C(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















